molecular formula C12H20ClNO2 B6343945 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride CAS No. 33597-45-4

2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride

Cat. No.: B6343945
CAS No.: 33597-45-4
M. Wt: 245.74 g/mol
InChI Key: OEECUNFRNCRWES-UHFFFAOYSA-N
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Description

2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride is a chemical compound with the molecular formula C12H20ClNO2. It is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride typically involves the reaction of 2-ethoxyphenol with isopropylamine and formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the ethoxy or amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like thionyl chloride for replacing the ethoxy group.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated phenols.

Scientific Research Applications

2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-{[(methyl)amino]methyl}phenol
  • 2-Ethoxy-4-{[(ethyl)amino]methyl}phenol
  • 2-Ethoxy-4-{[(butyl)amino]methyl}phenol

Uniqueness

2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride is unique due to its specific structural features, such as the presence of the isopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-ethoxy-4-[(propan-2-ylamino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-4-15-12-7-10(5-6-11(12)14)8-13-9(2)3;/h5-7,9,13-14H,4,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEECUNFRNCRWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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